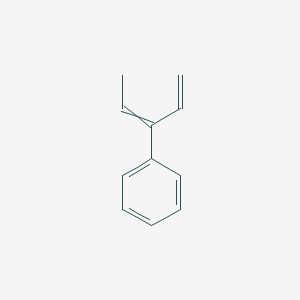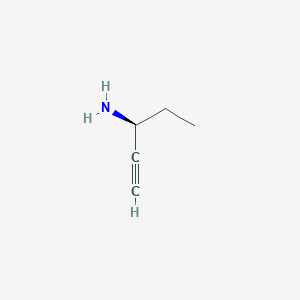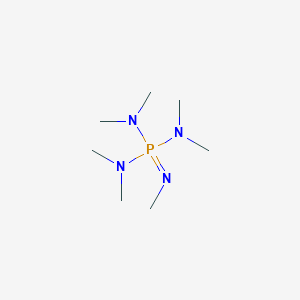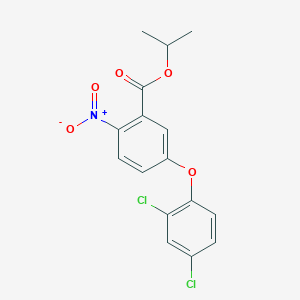
N,N-Dimethyl-N-nonyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-nonyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it effective as a disinfectant and antiseptic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-nonyldodecan-1-aminium bromide typically involves the quaternization of N,N-dimethyldodecylamine with nonyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-nonyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides. These reactions are carried out in aqueous or organic solvents at moderate temperatures.
Oxidation Reactions: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or ketones .
Scientific Research Applications
N,N-Dimethyl-N-nonyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its potential use in antimicrobial formulations.
Industry: Utilized in the formulation of disinfectants, antiseptics, and detergents.
Mechanism of Action
The compound exerts its effects by disrupting the lipid bilayer of microbial cell membranes. This leads to the leakage of cellular contents and eventual cell death. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, causing structural damage and loss of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- N-Decyl-N,N-dimethyldecan-1-aminium chloride
- N,N-Dimethyldodecylamine
Uniqueness
N,N-Dimethyl-N-nonyldodecan-1-aminium bromide is unique due to its longer alkyl chain, which enhances its surfactant properties and antimicrobial efficacy compared to shorter-chain quaternary ammonium compounds .
Properties
CAS No. |
41021-21-0 |
|---|---|
Molecular Formula |
C23H50BrN |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
dodecyl-dimethyl-nonylazanium;bromide |
InChI |
InChI=1S/C23H50N.BrH/c1-5-7-9-11-13-14-15-17-19-21-23-24(3,4)22-20-18-16-12-10-8-6-2;/h5-23H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GXSUCIWHFXOZMK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



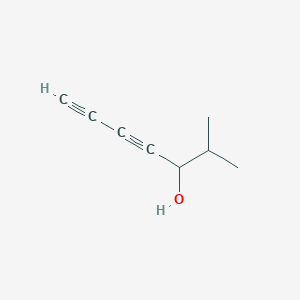
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)

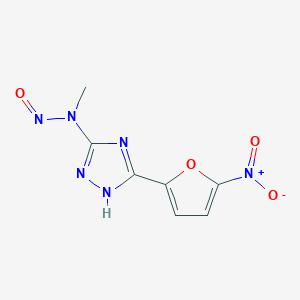
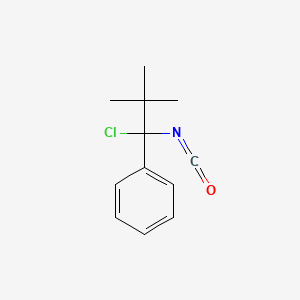
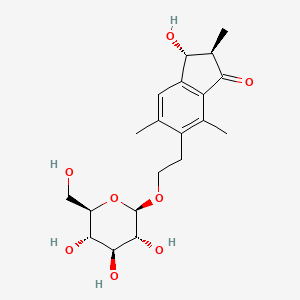
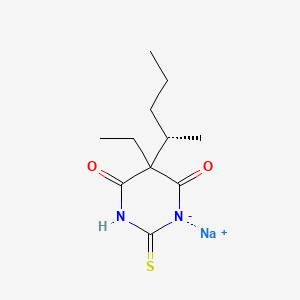
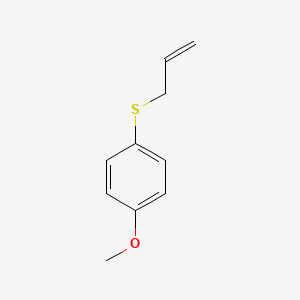
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
